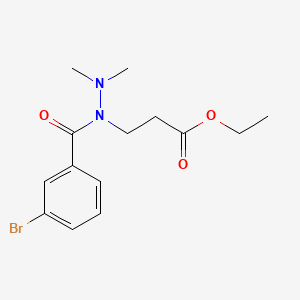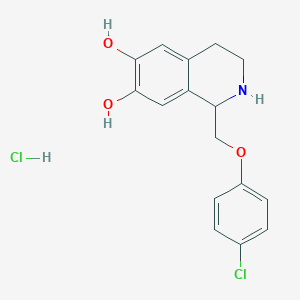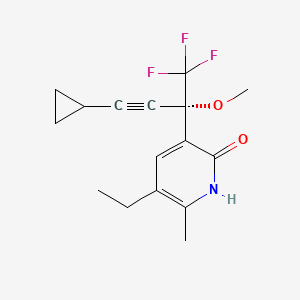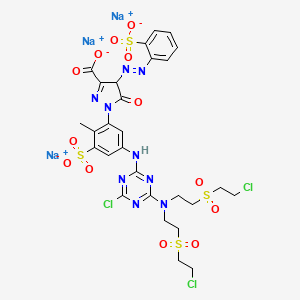
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position and a propyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline typically involves multiple steps, including nucleophilic substitution, reduction, acylation, and cyclization reactions. One common synthetic route starts with the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by the reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinoline derivatives, including this compound, are being investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and propyl substituents play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-1,2,3,4-tetrahydropyrido(1,2-a)benzimidazole: This compound has a similar structure but with a benzimidazole ring instead of a quinoline ring.
1,2,3,4-tetrahydropyrido(2,3-b)pyrazine-2,3-dione: This compound has a pyrazine ring and is synthesized through similar synthetic routes.
Uniqueness
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and propyl groups enhances its reactivity and potential as a pharmacologically active compound.
Propriétés
Numéro CAS |
177406-18-7 |
|---|---|
Formule moléculaire |
C16H20ClN5O |
Poids moléculaire |
333.81 g/mol |
Nom IUPAC |
[(7-chloro-2-propyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)amino]urea |
InChI |
InChI=1S/C16H20ClN5O/c1-2-6-22-7-5-13-12(9-22)15(20-21-16(18)23)11-4-3-10(17)8-14(11)19-13/h3-4,8H,2,5-7,9H2,1H3,(H,19,20)(H3,18,21,23) |
Clé InChI |
SMBWLTHVFVQZBI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)









